N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 1072944-32-1
VCID: VC2999116
InChI: InChI=1S/C13H12BrNO2/c1-9-7-10(4-5-12(9)14)13(16)15-8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16)
SMILES: CC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)Br
Molecular Formula: C13H12BrNO2
Molecular Weight: 294.14 g/mol

N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide

CAS No.: 1072944-32-1

Cat. No.: VC2999116

Molecular Formula: C13H12BrNO2

Molecular Weight: 294.14 g/mol

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide - 1072944-32-1

Specification

CAS No. 1072944-32-1
Molecular Formula C13H12BrNO2
Molecular Weight 294.14 g/mol
IUPAC Name 4-bromo-N-(furan-2-ylmethyl)-3-methylbenzamide
Standard InChI InChI=1S/C13H12BrNO2/c1-9-7-10(4-5-12(9)14)13(16)15-8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16)
Standard InChI Key RLPAEHDFGVRAEK-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)Br
Canonical SMILES CC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)Br

Introduction

Chemical Identity and Structural Properties

Nomenclature and Identification

N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide is known by several synonyms in chemical databases and commercial listings. The compound is formally identified by the CAS Registry Number 1072944-32-1 . Alternative names include 4-BROMO-N-(FURAN-2-YLMETHYL)-3-METHYLBENZAMIDE and 4-Bromo-N-(2-furanylmethyl)-3-methylbenzamide, which are used interchangeably in scientific and commercial contexts .

Molecular Characteristics

The molecular formula of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide is C13H12BrNO2, with a precise molecular weight of 294.14388 g/mol . This composition reflects the presence of thirteen carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms arranged in a specific structural configuration.

The structural framework of this compound consists of:

  • A benzene ring substituted with a bromine atom at the para position

  • A methyl group at the meta position of the benzene ring

  • An amide linkage connecting the benzene component to a furan-2-ylmethyl group

  • A five-membered furan heterocycle with an oxygen atom

Physical and Chemical Properties

Solubility and Stability

The compound exhibits solubility characteristics consistent with its functional groups. The presence of both polar (amide, furan) and non-polar (aromatic, methyl) moieties suggests moderate solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide. Complete solubility data and partition coefficients would require experimental determination through specialized laboratory testing.

Regarding stability, suppliers recommend storage in dry, dark, and ventilated environments, indicating potential sensitivity to moisture, light, or air exposure . This suggests the presence of functional groups that may undergo oxidation, hydrolysis, or photodegradation under certain conditions.

Synthesis and Production

ManufacturerLocationMinimum PurityPhysical FormMinimum Order
Dayang Chem (Hangzhou) Co.,Ltd.China98%Not specified1 Kilogram
Chemlyte SolutionsChina99.0%Liquid100 Gram
Hangzhou J&H Chemical Co., Ltd.China98%Off-white to light yellow powderNot specified
Weifang Yangxu Group Co.,Ltd.China99%Not specified1 Milligram
ParameterSpecificationNote
Assay98-99% minimumVaries by supplier
AppearanceOff-white to light yellow powder or liquidVaries by supplier
PackagingAccording to client requirementsCustom packaging available
TransportationBy air or ocean shippingAccording to customer request
ApplicationOrganic Synthesis, PharmaceuticalsFor R&D and commercial use

Suppliers generally provide certificates of analysis that include actual purity measurements, impurity profiles, and analytical data confirming the compound's identity and quality.

Research Perspectives and Future Directions

Current Research Status

The current research landscape involving N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide appears focused on its utility as a chemical intermediate rather than as a final product with direct applications. The limited published literature suggests that this compound primarily serves as a building block in more complex synthetic pathways.

Future Research Opportunities

Several potential research directions could expand the understanding and applications of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide:

  • Structure-activity relationship studies to explore the biological activities of derivatives and analogs

  • Development of more efficient synthetic routes with improved yields and purity

  • Investigation of potential catalytic applications leveraging the compound's unique structural features

  • Exploration of crystal engineering and supramolecular properties based on the compound's hydrogen bonding capabilities

Challenges and Limitations

The primary challenges associated with research on this compound include:

  • Limited published data on physical properties and reactivity

  • Potential stability issues requiring specialized handling

  • Need for development of more comprehensive analytical methods for quality control

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